molecular formula C17H18FNO2 B2589855 N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide CAS No. 617696-02-3

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B2589855
CAS RN: 617696-02-3
M. Wt: 287.334
InChI Key: VZDWQBVFUYCUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was first synthesized in 2008 and has since gained significant attention in the scientific community due to its potential applications in breast cancer treatment and prevention.

Mechanism of Action

DFP-10825 acts as a partial agonist of ERα, which means that it can both activate and inhibit the receptor depending on the tissue and cellular context. It has been shown to inhibit the growth and proliferation of breast cancer cells by blocking the estrogen signaling pathway. This results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that promote cell death.
Biochemical and physiological effects:
DFP-10825 has been shown to have several biochemical and physiological effects. It has been shown to decrease the expression of estrogen-responsive genes in breast cancer cells and inhibit the growth and proliferation of these cells. DFP-10825 has also been shown to reduce the size and number of mammary tumors in animal models of breast cancer. In addition, it has been shown to have a positive effect on bone health by increasing bone mineral density.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFP-10825 in lab experiments is its high binding affinity for ERα, which makes it a potent inhibitor of estrogen signaling. However, one of the limitations of using DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DFP-10825. One potential application is in the treatment and prevention of breast cancer. Further studies are needed to determine the optimal dosage and administration schedule for DFP-10825, as well as its potential side effects. Another potential application is in the treatment of osteoporosis, as DFP-10825 has been shown to have a positive effect on bone health. Additionally, further studies are needed to investigate the potential use of DFP-10825 in other estrogen-related conditions such as endometriosis and uterine fibroids.

Synthesis Methods

DFP-10825 is synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-fluorophenol to obtain the final product, DFP-10825.

Scientific Research Applications

DFP-10825 has been the subject of several scientific studies due to its potential applications in breast cancer treatment and prevention. It has been shown to selectively target estrogen receptor alpha (ERα) and inhibit its activity, which is crucial for the growth and proliferation of breast cancer cells. DFP-10825 has also been shown to have a higher binding affinity for ERα compared to other N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide such as tamoxifen and raloxifene.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDWQBVFUYCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.